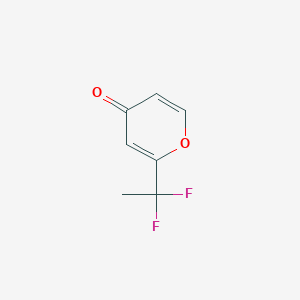
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrrolidinring und eine Cyclopropylmethylgruppe beinhaltet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion eines Pyrrolidinderivats mit einem Cyclopropylmethylamin unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Kristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und Drücken durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen zur Bildung neuer Derivate mit unterschiedlichen funktionellen Gruppen führen können.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Wechselwirkungen mit verschiedenen Biomolekülen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Rolle als Vorläufer bei der Arzneimittelentwicklung.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch spezifische biochemische Pfade ausgelöst werden. Der genaue Mechanismus hängt vom Kontext seiner Anwendung und den beteiligten spezifischen Zielstrukturen ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a cyclopropylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-1-(Pyrrolidin-1-yl)ethanon
- 2-Methyl-3-(Pyrrolidin-1-yl)propan-1-amin
Einzigartigkeit
2-Amino-1-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanon ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein eines sowohl eines Pyrrolidinrings als auch einer Cyclopropylmethylgruppe.
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8,12H2 |
InChI-Schlüssel |
HBAPODZNEYNFFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)









